A Technical Guide to 5-Iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 5-Iodo-1H-pyrrole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary & Molecular Overview
5-Iodo-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical and material science industries. Its structure incorporates three key points of functionality: a reactive aldehyde, a carbon-iodine bond amenable to cross-coupling chemistry, and a pyrrolic N-H bond for further substitution. This trifunctional nature allows for the sequential and regioselective introduction of molecular complexity, making it an ideal scaffold for the construction of diverse chemical libraries. Pyrrole-containing molecules are a privileged class in medicinal chemistry, appearing in numerous clinically successful drugs.[1][2] This guide provides an in-depth analysis of the compound's properties, a validated synthesis protocol, its key chemical transformations, and its strategic application in modern drug discovery programs.
Caption: Molecular Structure of 5-Iodo-1H-pyrrole-2-carbaldehyde.
Physicochemical & Spectroscopic Profile
The reliable identification and characterization of starting materials is a foundational requirement for reproducible research. This section details the key physical and spectroscopic properties of 5-Iodo-1H-pyrrole-2-carbaldehyde.
Physical Properties
The compound is typically supplied as a solid and requires specific storage conditions to ensure its stability.
| Property | Value | Source(s) |
| CAS Number | 40566-13-0 | [3][4] |
| Molecular Formula | C₅H₄INO | [3][4] |
| Molecular Weight | 221.00 g/mol | [4] |
| Appearance | Solid | |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [4] |
Spectroscopic Data (Predicted)
Expert Note: Experimental spectroscopic data for this specific isomer is not widely published. The following predictions are based on established chemical shift theory and spectral data from the parent compound, 1H-pyrrole-2-carbaldehyde (CAS 1003-29-8).[5][6] These values serve as a robust guideline for identity confirmation.
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Notes |
| Aldehyde-H | ~9.55 | s (singlet) | Characteristic downfield shift for aldehyde protons. |
| NH | >9.0 (broad) | br s | Broad signal, chemical shift is concentration and solvent dependent. |
| H-3 | ~7.05 | d (doublet) | Coupled to H-4. |
| H-4 | ~6.40 | d (doublet) | Coupled to H-3. The iodine at C-5 causes a slight upfield shift. |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Notes |
| C=O (Aldehyde) | ~180.0 | Carbonyl carbon, highly deshielded. |
| C-2 | ~132.5 | Carbon attached to the aldehyde group. |
| C-3 | ~125.0 | |
| C-4 | ~112.0 | |
| C-5 (C-I) | ~80.0 | Significant upfield shift due to the heavy atom effect of iodine. |
| Spectroscopy | Expected Features |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 221. A prominent fragment at m/z = 94 corresponding to the loss of iodine radical (M-127). |
| IR Spectroscopy | Strong C=O stretch ~1660 cm⁻¹ (aldehyde). Broad N-H stretch ~3200-3400 cm⁻¹. C-I stretch in the fingerprint region ~500-600 cm⁻¹. |
Synthesis & Purification Protocol
The most direct and reliable synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde is achieved through the electrophilic iodination of commercially available 1H-pyrrole-2-carbaldehyde.
Underlying Mechanism: Electrophilic Aromatic Substitution
The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The nitrogen's lone pair significantly activates the ring, directing incoming electrophiles primarily to the C2 and C5 positions. Since the C2 position is already occupied by the deactivating aldehyde group, the electrophilic iodinating agent will selectively attack the C5 position. The use of a mild oxidizing agent like periodic acid (H₅IO₆) in the presence of molecular iodine (I₂) generates a potent electrophilic iodine species in situ, enabling efficient and high-yielding iodination under controlled conditions.
Caption: General workflow for the synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde.
Step-by-Step Experimental Protocol
Materials:
-
1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Periodic acid dihydrate (H₅IO₆·2H₂O) (0.2 eq)
-
Methanol (MeOH) and Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: To a round-bottom flask, add 1H-pyrrole-2-carbaldehyde (1.0 eq) and dissolve it in a 4:1 mixture of methanol and water.
-
Reagent Addition: Add iodine (0.5 eq) and periodic acid dihydrate (0.2 eq) to the solution. Causality Note: Periodic acid acts as a co-oxidant to regenerate the electrophilic iodine species from iodide (I⁻), allowing for the use of substoichiometric amounts of I₂.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of the brown color).
-
Neutralization & Extraction: Neutralize the mixture by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product. Self-Validation: Purity should be confirmed by NMR spectroscopy and mass spectrometry, comparing the results against the predicted data in Section 2.2.
Chemical Reactivity & Synthetic Utility
The synthetic power of 5-Iodo-1H-pyrrole-2-carbaldehyde lies in the orthogonal reactivity of its functional groups, enabling a multitude of follow-on transformations crucial for library synthesis in drug discovery.
Caption: Key chemical transformations of 5-Iodo-1H-pyrrole-2-carbaldehyde.
Palladium-Catalyzed Cross-Coupling (C-I Bond)
The carbon-iodine bond is the most valuable functionality for core scaffold modification. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
-
Suzuki-Miyaura Coupling: This is arguably the most powerful application. Reacting the iodo-pyrrole with a wide variety of commercially available aryl or heteroaryl boronic acids allows for the synthesis of complex biaryl structures.[7][8] This reaction is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).
-
Expert Insight: The N-H proton of the pyrrole can sometimes interfere with the catalytic cycle.[9] For challenging substrates or to improve yields, N-protection (e.g., with a Boc or SEM group) prior to coupling may be advantageous, followed by deprotection.
-
Aldehyde Transformations (C-2 Position)
The aldehyde group provides a gateway to numerous other functional groups.
-
Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) efficiently generates secondary or tertiary amine derivatives. This is a robust method for introducing basic side chains to modulate solubility and target engagement.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means for carbon chain extension and the introduction of different geometries.
-
Condensation Reactions: The aldehyde can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively, which are themselves versatile functional groups or bioactive pharmacophores.[10]
Pyrrole Ring Chemistry (N-H Bond)
The pyrrole nitrogen can be deprotonated with a mild base (e.g., NaH) and subsequently alkylated or acylated, allowing for another vector of diversification.
Applications in Drug Discovery & Medicinal Chemistry
The pyrrole scaffold is a key component in a vast array of biologically active molecules.[1][2] 5-Iodo-1H-pyrrole-2-carbaldehyde serves as a strategic intermediate for accessing novel analogues of these compounds. Its utility lies in its ability to act as a platform for generating libraries of compounds for high-throughput screening.
Strategic Value:
-
Scaffold Decoration: By using the C-I bond for Suzuki coupling, chemists can rapidly install a diverse set of aromatic and heteroaromatic groups, probing key interactions with protein binding pockets.
-
Side Chain Introduction: Subsequent modification of the aldehyde via reductive amination allows for the introduction of solubilizing groups or vectors to target specific protein residues.
-
Bioisosteric Replacement: The pyrrole core itself can act as a bioisostere for other aromatic rings like benzene or thiophene, offering a different hydrogen bonding pattern and metabolic profile. The ability to functionalize it at three distinct points provides a significant advantage in lead optimization campaigns.
While a specific marketed drug may not start directly from this exact intermediate, its role is critical in the discovery phase. For example, the synthesis of complex substituted pyrroles, which are precursors to anticancer agents or antibacterial compounds, can be greatly simplified by using this building block.[1]
Safety, Handling, and Storage
As a research chemical, proper handling and storage are paramount to ensure user safety and compound integrity.
-
Hazard Identification: The compound is classified as highly toxic.[4]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
-
GHS Pictograms: Skull and Crossbones.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Protect from light and moisture to prevent degradation.[4]
References
-
Howei Pharm. CAS 40566-13-0 C5H4INO 5-Iodo-1H-pyrrole-2-carbaldehyde ≥95%. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]
-
ResearchGate. 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF. [Link]
-
PMC (PubMed Central). Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
SpectraBase. 1H-pyrrole-2-carboxaldehyde, 1-(2-pyridinyl)- - Optional[13C NMR] - Chemical Shifts. [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
PMC (PubMed Central). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. [Link]
-
NIST. 1H-Pyrrole-2-carboxaldehyde - the NIST WebBook. [Link]
-
Pharmaguideline. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. Kinetics of Pyrrole Substitutions. The Iodination Reaction. [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO₂ Fixation. [Link]
-
MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
International Journal of Organic Chemistry. Synthesis, Molecular Structure, Anti-Plasmodial, Antimicrobial and Anti-Oxidant Screening.... [Link]
Sources
- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. CAS 40566-13-0 C5H4INO 5-Iodo-1H-pyrrole-2-carbaldehyde ≥95% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 4. 40566-13-0|5-Iodo-1H-pyrrole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Rapid Assembly of Pyrrole-Ligated 1,3,4-Oxadiazoles and Excellent Antibacterial Activity of Iodophenol Substituents - PMC [pmc.ncbi.nlm.nih.gov]
